Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Description
Overview of the Significance of Substituted Aromatic Esters in Organic Synthesis and Medicinal Chemistry
Substituted aromatic esters are fundamental building blocks in the synthesis of a vast array of organic molecules. Their utility stems from the ester functionality, which can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides and alcohols. The substituents on the aromatic ring further enhance their synthetic value by allowing for a diverse range of chemical modifications.
In the realm of medicinal chemistry, the introduction of halogens and nitro groups into aromatic frameworks is a widely employed strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through the formation of halogen bonds. synhet.comresearchgate.net Nitro groups, while often used as synthetic handles for the introduction of amino groups, can also play a direct role in the biological activity of certain compounds.
Unique Reactivity and Steric/Electronic Effects Imparted by Hydroxy, Bromo, and Nitro Substituents in Benzoate (B1203000) Frameworks
The chemical behavior of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is dictated by the intricate interplay of its three distinct substituents on the benzoate framework. Each group exerts specific electronic and steric effects that influence the reactivity of the aromatic ring and the molecule as a whole.
Hydroxy Group (-OH): The hydroxyl group at the C2 position is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Its presence increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Furthermore, the ortho-positioning of the hydroxyl group relative to the methoxycarbonyl group allows for the formation of an intramolecular hydrogen bond, which can influence the compound's conformation and reactivity.
Bromo Group (-Br): The bromine atom at the C5 position is a deactivating, ortho-, para-directing group. While it withdraws electron density from the ring inductively due to its electronegativity, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho and para to the bromine are already substituted.
Nitro Group (-NO2): The nitro group at the C3 position is a strong electron-withdrawing group, both through induction and resonance. This deactivates the aromatic ring towards electrophilic substitution and directs incoming nucleophiles to positions ortho and para to it. The primary synthetic utility of the nitro group in this context is its facile reduction to an amino group, which opens up a plethora of possibilities for further derivatization.
The combination of these groups on the same aromatic ring creates a unique electronic landscape. The activating effect of the hydroxyl group is tempered by the deactivating effects of the bromo and nitro groups, leading to a nuanced reactivity profile that can be exploited for selective chemical transformations.
Current Research Landscape and the Position of this compound within Chemical Synthesis and Advanced Derivatization Studies
Currently, this compound is primarily recognized and utilized as a valuable synthetic intermediate. Its polysubstituted nature makes it a strategic starting material for the construction of more complex molecules with potential applications in various fields of chemical research.
A significant application of this compound is its role as a precursor in the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate. chemicalbook.com This transformation, achieved through the selective reduction of the nitro group, is a critical step in building more elaborate molecular architectures. The resulting amino-substituted benzoate can then undergo a wide range of subsequent reactions, such as diazotization, acylation, and condensation reactions, to generate a diverse library of derivatives.
While extensive research focusing solely on the properties and applications of this compound is not widely documented, its utility as a key building block is evident from its application in multi-step synthetic sequences. Further research into the derivatization of this compound could unveil novel molecules with interesting chemical and biological properties.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C8H6BrNO5 |
| Molecular Weight | 276.04 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)N+[O-])O |
| InChI | InChI=1S/C8H6BrNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3 |
Data sourced from PubChem. uni.lu
The following table outlines a documented synthetic application of this compound.
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Reduction of Nitro Group | Activated iron powder, saturated ammonium (B1175870) chloride solution, in methanol (B129727), reflux for 3 hours. | Methyl 3-amino-5-bromo-2-hydroxybenzoate | 78% | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVJGAVKLPOPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359558 | |
| Record name | methyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91983-31-2 | |
| Record name | methyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Bromo 2 Hydroxy 3 Nitrobenzoate and Its Chemical Transformations
Retrosynthetic Analysis and Strategic Precursors for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Retrosynthetic analysis of this compound identifies simpler, readily available precursors. The primary disconnections are made at the carbon-nitrogen (C-NO2), carbon-bromine (C-Br), and ester bonds.
This analysis logically leads back to key strategic precursors:
Methyl 5-bromosalicylate : This precursor can be obtained by disconnecting the nitro group via a nitration reaction.
Methyl 3-nitrosalicylate : This results from the disconnection of the bromine atom via a bromination reaction.
Methyl salicylate (B1505791) : Disconnecting both the bromo and nitro groups leads to this common starting material. teachnlearnchem.com
Salicylic (B10762653) Acid : As the fundamental starting block, salicylic acid can be esterified to methyl salicylate or functionalized before esterification. vaia.com
The most strategically sound synthetic pathway often commences with Methyl salicylate, leveraging the directing effects of its inherent functional groups to achieve the desired substitution pattern.
Direct Synthesis and Optimization Protocols
The direct synthesis of this compound hinges on the careful execution of bromination and nitration reactions on a salicylic acid derivative.
A common and effective synthetic route begins with the ester Methyl salicylate. The sequence of functionalization is critical for achieving the correct isomer. The preferred sequence involves the bromination of Methyl salicylate first, followed by the nitration of the resulting intermediate. This approach takes advantage of the electronic directing effects of the hydroxyl and methoxycarbonyl groups.
Achieving the desired 5-bromo, 3-nitro substitution pattern requires a deep understanding of regioselectivity in electrophilic aromatic substitution.
Bromination : The initial step typically involves the regioselective bromination of Methyl salicylate. The strongly activating hydroxyl (-OH) group is an ortho-, para-director. Due to steric hindrance at the ortho-positions, electrophilic substitution is favored at the para-position (C5). This reaction can be carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent to yield Methyl 5-bromosalicylate. nih.govnih.gov
Nitration : The subsequent step is the nitration of Methyl 5-bromosalicylate. In this intermediate, the powerful activating and directing effect of the hydroxyl group overrides the other substituents, directing the incoming nitro group to one of the vacant ortho-positions, C3. Standard nitrating conditions, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures, are typically employed for this transformation. oatext.com Alternative nitrating agents like ferric nitrate (B79036) have also been studied for the nitration of methyl salicylate, which can offer different regioselectivity. asianpubs.orgciac.jl.cn
Should the synthesis begin with a carboxylic acid, or if the ester is hydrolyzed during the synthetic sequence, an esterification step is necessary.
Fischer-Speier Esterification : This is a classic acid-catalyzed method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, typically under reflux conditions. niscpr.res.inma.edu
Alkylation of a Carboxylate Salt : An alternative method involves deprotonating the carboxylic acid with a strong base, such as sodium hydride (NaH), to form the corresponding sodium carboxylate. This salt is then treated with a methylating agent, like methyl iodide (CH₃I), to form the methyl ester. This method was demonstrated in the synthesis of the related compound, Methyl 5-bromo-2-hydroxybenzoate (B13816698). nih.gov
While palladium-catalyzed cross-coupling reactions are staples of modern organic synthesis, the primary routes to this compound rely on classical electrophilic aromatic substitution. Optimization of these processes focuses on:
Temperature Control : Nitration reactions are often exothermic and require low temperatures to minimize the formation of byproducts and dinitrated species.
Stoichiometry : Careful control of the molar ratios of the substrate and the nitrating or brominating agent is crucial for achieving high yields and preventing over-functionalization. frontiersin.org
Catalytic methods are, however, highly relevant for the chemical transformations of the title compound. For instance, the catalytic reduction of the nitro group is a key derivatization reaction, often employing catalysts like Palladium on carbon (Pd/C). organic-chemistry.org
Chemical Reactivity and Derivatization Studies of this compound
The array of functional groups on this compound makes it a versatile substrate for further chemical modification. The most prominent reaction is the selective reduction of the nitro group to an amine.
This transformation yields Methyl 3-amino-5-bromo-2-hydroxybenzoate, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals. A documented protocol for this reduction involves using activated iron powder in methanol, with the reaction initiated by a saturated solution of ammonium (B1175870) chloride. chemicalbook.com The reaction proceeds under reflux conditions and provides the product in good yield. chemicalbook.com
Below is a summary of the reaction protocol for this key derivatization.
| Parameter | Value | Reference |
| Product | Methyl 3-amino-5-bromo-2-hydroxybenzoate | chemicalbook.com |
| Reducing Agent | Activated Iron Powder | chemicalbook.com |
| Solvent | Methanol | chemicalbook.com |
| Catalyst/Additive | Saturated Ammonium Chloride Solution | chemicalbook.com |
| Reaction Time | 3 hours | chemicalbook.com |
| Condition | Reflux | chemicalbook.com |
| Yield | 78% | chemicalbook.com |
Other functional groups also present opportunities for derivatization. The phenolic hydroxyl group can undergo etherification or acylation, while the methyl ester can be hydrolyzed back to the carboxylic acid or converted into an amide, further expanding the synthetic utility of this compound.
Reduction Reactions of the Nitro Group to Amino Derivatives
The selective reduction of the aromatic nitro group to a primary amine is a fundamental transformation, yielding Methyl 3-amino-5-bromo-2-hydroxybenzoate. This amino derivative is a crucial precursor for the synthesis of various heterocyclic systems and other functionalized molecules. A common and efficient method for this reduction involves the use of activated iron powder in the presence of an acid or a salt like ammonium chloride. chemicalbook.com
A typical laboratory procedure involves treating this compound with activated iron powder in methanol. chemicalbook.com The reaction is initiated by heating to a gentle reflux, followed by the dropwise addition of a saturated ammonium chloride solution, which facilitates the reduction process. chemicalbook.com The reaction progress is monitored using thin-layer chromatography (TLC). Upon completion, the iron residues are removed by filtration, often with the aid of a filter agent like diatomaceous earth, to yield the desired product, Methyl 3-amino-5-bromo-2-hydroxybenzoate. chemicalbook.com This method is valued for its effectiveness and the use of readily available and relatively inexpensive reagents.
| Parameter | Condition | Reference |
| Starting Material | This compound | chemicalbook.com |
| Reducing Agent | Activated Iron Powder | chemicalbook.com |
| Catalyst/Additive | Saturated Ammonium Chloride Solution | chemicalbook.com |
| Solvent | Methanol | chemicalbook.com |
| Temperature | Reflux | chemicalbook.com |
| Reaction Time | ~3 hours | chemicalbook.com |
| Typical Yield | ~78% | chemicalbook.com |
| Product | Methyl 3-amino-5-bromo-2-hydroxybenzoate | chemicalbook.com |
Nucleophilic Substitution Reactions Involving Halogen Substituents
The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of strong electron-withdrawing groups, specifically the nitro group at the ortho position and the methyl ester at the para position relative to the bromine, activates the ring for such reactions. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.
While specific examples for this exact substrate are not extensively detailed in the cited literature, analogous reactions on similarly activated aromatic systems are well-established. For instance, concerted SNAr reactions have been studied on other electron-deficient halogenated heterocycles, such as 5-bromo-1,2,3-triazines. organic-chemistry.orgnih.gov In these cases, nucleophiles like phenols can displace the bromide ion, a process favored by the high electron deficiency of the ring system. organic-chemistry.org Similarly, polyfluoroarenes, which are highly electron-deficient, readily undergo SNAr with various nucleophiles in the presence of a mild base. mdpi.com These examples suggest that this compound could react with nucleophiles such as amines, alkoxides, or thiolates under appropriate basic conditions to replace the bromine atom and introduce new functional groups.
Hydrolysis of the Methyl Ester Functionality to Carboxylic Acids
The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-Bromo-2-hydroxy-5-nitrobenzoic acid. nih.gov This transformation is a standard procedure in organic synthesis and can be achieved under either acidic or basic conditions.
Base-catalyzed hydrolysis, or saponification, is the most common method. It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidification step with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. The existence of 3-Bromo-2-hydroxy-5-nitrobenzoic acid confirms it as the expected product of this hydrolysis. nih.gov This conversion is often a necessary step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.
O-Alkylation and Esterification of the Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and can be readily converted into an ether or an ester. O-alkylation introduces an ether linkage, while esterification forms a new ester group at the C2 position.
A well-established method for O-alkylation is the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. For the closely related compound methyl 5-bromo-2-hydroxybenzoate, O-methylation has been successfully performed using sodium hydride as the base to generate the phenoxide, followed by the addition of methyl iodide as the alkylating agent. nih.gov This procedure is directly applicable to this compound, allowing for the synthesis of a variety of O-alkyl derivatives.
| Reaction | Reagents | Functional Group Formed | Reference |
| O-Alkylation | 1. Base (e.g., Sodium Hydride) 2. Alkyl Halide (e.g., Methyl Iodide) | Ether (-OR) | nih.gov |
| Esterification | Acyl Chloride or Carboxylic Anhydride | Ester (-OCOR) | N/A |
Exploiting Functional Groups for the Synthesis of Diverse Heterocyclic Systems (e.g., Schiff Bases, Benzimidazoles, Benzothiazoles)
The functional groups of this compound, particularly after the reduction of the nitro group to an amine, serve as versatile handles for constructing a variety of heterocyclic structures.
Schiff Bases: The amino derivative, Methyl 3-amino-5-bromo-2-hydroxybenzoate, can be condensed with aldehydes or ketones to form Schiff bases (or imines). This reaction typically involves refluxing the amine and the carbonyl compound in an alcoholic solvent. researchgate.netsemanticscholar.org The resulting Schiff bases are valuable intermediates themselves and can be used in the synthesis of other complex molecules or as ligands for metal complexes. nih.govscirp.org
Benzimidazoles: Benzimidazole synthesis generally requires an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) precursor, which reacts with aldehydes or carboxylic acids. organic-chemistry.orgarabjchem.org While the direct amino derivative of the title compound is not a diamine, it can be a starting point for multi-step syntheses. For example, the remaining amino group could be introduced, or cyclization could be achieved through alternative pathways that start from o-nitroanilines or o-haloanilines. organic-chemistry.org One established method involves the reaction of an o-phenylenediamine with formic acid or other carboxylic acids under acidic conditions to facilitate cyclization. arabjchem.org
Benzothiazoles: The synthesis of benzothiazoles typically begins with a 2-aminothiophenol. To use Methyl 3-amino-5-bromo-2-hydroxybenzoate as a precursor, the hydroxyl group would first need to be converted into a thiol, a process requiring several synthetic steps. However, alternative modern synthetic routes allow for the construction of benzothiazoles from nitroarenes directly. Some methods involve a three-component reaction of a nitroarene, an alcohol, and sulfur powder to achieve nitro reduction, condensation, and C-S bond formation in a single process. organic-chemistry.org Such a strategy could potentially be adapted for the synthesis of benzothiazole (B30560) derivatives from this compound.
Purity Assessment and Isolation Techniques in Synthetic Procedures
The isolation and purification of this compound and its derivatives from reaction mixtures are critical for obtaining materials of high purity for subsequent synthetic steps and characterization. Chromatographic techniques are indispensable for this purpose.
Chromatographic Purification Methods (e.g., Flash Chromatography, Column Chromatography, High-Performance Liquid Chromatography)
Flash and Column Chromatography: These are the most common methods for purifying reaction products on a laboratory scale. wpmucdn.com Both techniques rely on the differential adsorption of components of a mixture onto a solid stationary phase (typically silica (B1680970) gel) as a liquid mobile phase (eluent) is passed through it. orgsyn.org Compounds that are more polar interact more strongly with the polar silica gel and therefore move through the column more slowly than less polar compounds. wpmucdn.com
For the purification of the reduction product, Methyl 3-amino-5-bromo-2-hydroxybenzoate, flash chromatography using a silica gel column is explicitly reported as the method of choice. chemicalbook.com The selection of an appropriate eluent system, often a mixture of a non-polar solvent (like cyclohexane (B81311) or hexanes) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is crucial for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). flash-chromatography.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to assess the purity of a compound and can also be used for purification on a preparative scale. sielc.com For compounds like substituted benzoates, Reverse-Phase HPLC (RP-HPLC) is frequently employed. nih.govajast.net In this mode, the stationary phase (e.g., C18) is non-polar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and an aqueous buffer. sielc.comajast.net HPLC offers high resolution and sensitivity, making it ideal for detecting trace impurities. njlabs.com
| Technique | Stationary Phase | Typical Mobile Phase | Primary Use | Reference |
| Flash/Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate, Dichloromethane | Preparative Purification | chemicalbook.comwpmucdn.comorgsyn.org |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile/Aqueous Buffer | Purity Analysis, Preparative Purification | sielc.comnih.govnjlabs.com |
Crystallization and Recrystallization Techniques for Compound Isolation
The isolation and purification of this compound, a crucial step to ensure the quality and reliability of subsequent chemical transformations or analyses, is primarily achieved through crystallization and recrystallization techniques. While specific literature detailing the crystallization of this compound is not extensively available, the purification methodologies for structurally analogous compounds provide a strong foundation for developing effective isolation protocols. These techniques rely on the principle of differential solubility of the compound and impurities in a selected solvent system at varying temperatures.
The general procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent cooling of the solution decreases the solubility of the target compound, leading to its crystallization, while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is critical and is guided by the polarity and solubility characteristics of the compound.
For compounds with similar functionalities, such as substituted hydroxybenzoates, a range of organic solvents have proven effective. For instance, the related compound Methyl 5-bromo-2-hydroxybenzoate has been successfully crystallized from a chloroform (B151607) solution, yielding yellow-brown needles. nih.gov Another analogous compound, Methyl 5-bromo-3-propionylsalicylate, was purified using methanol to obtain pale yellow needle-like crystals. chemicalbook.com In the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate from this compound, the initial solid product is washed with hot methanol, indicating its utility as a purification solvent. chemicalbook.com Furthermore, Methyl 2-hydroxy-3-nitrobenzoate has been crystallized through the slow evaporation of an ethyl acetate solution, resulting in the formation of yellow single crystals. nih.gov
Based on these examples, a systematic approach to developing a recrystallization protocol for this compound would involve screening a variety of solvents with differing polarities. The ideal solvent would exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures. The table below outlines potential solvents and the observed outcomes for structurally similar compounds, which can serve as a starting point for the optimization of purification methods for this compound.
Table 1: Potential Solvents for Crystallization of this compound Based on Analogous Compounds
| Solvent | Analogous Compound | Observed Outcome | Reference |
| Chloroform | Methyl 5-bromo-2-hydroxybenzoate | Yellow-brown needles | nih.gov |
| Methanol | Methyl 5-bromo-3-propionylsalicylate | Pale yellow needle-like crystals | chemicalbook.com |
| Methanol (hot) | This compound (for washing) | Used for washing solids | chemicalbook.com |
| Ethyl Acetate | Methyl 2-hydroxy-3-nitrobenzoate | Yellow single crystals upon slow evaporation | nih.gov |
The process of recrystallization typically involves the following steps:
Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent.
Hot Filtration (optional): If insoluble impurities are present, a hot filtration step is performed to remove them.
Cooling: The hot, saturated solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath to maximize crystal formation.
Crystal Collection: The formed crystals are collected by filtration, typically using a Büchner funnel.
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
The purity of the recrystallized this compound can be assessed using various analytical techniques, such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR). A sharp melting point and the absence of impurity spots on a TLC plate are indicative of high purity.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Proton NMR (¹H NMR) Chemical Shift and Spin-Spin Coupling Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene (B151609) ring. The hydroxyl (-OH) and nitro (-NO₂) groups, being electron-withdrawing, and the bromo (-Br) group, with its inductive and resonance effects, will deshield the aromatic protons, causing them to resonate at lower fields. The integration of these signals would confirm the number of protons in each environment.
Furthermore, spin-spin coupling between adjacent non-equivalent protons would provide valuable information about their relative positions. The coupling constants (J values) are indicative of the dihedral angle between coupled protons and can help in assigning the substitution pattern on the aromatic ring.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.5 - 8.5 | Doublet | 2-3 |
| Aromatic H | 7.5 - 8.5 | Doublet | 2-3 |
| Methyl H (-OCH₃) | ~3.9 | Singlet | N/A |
| Hydroxyl H (-OH) | Variable (broad) | Singlet | N/A |
Note: The actual experimental values may vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Structural Connectivity
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
The carbonyl carbon of the ester group is expected to appear at a significantly downfield position (typically 160-180 ppm) due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons will resonate in the region of 110-160 ppm, with their specific shifts being influenced by the attached substituents. The carbon atom of the methyl ester group will appear at a much higher field (around 50-60 ppm).
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C (C=O) | 165 - 175 |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-H | 120 - 140 |
| Methyl C (-OCH₃) | 50 - 60 |
Note: These are predicted ranges, and experimental verification is necessary for precise assignments.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously confirming the complex structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to establish the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the ester group and the aromatic ring.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignments
FTIR spectroscopy is a powerful tool for identifying the functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.
Key characteristic absorption bands would include:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester group.
Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are expected to appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
C-O stretching vibrations of the ester and the hydroxyl group would be observed in the 1000-1300 cm⁻¹ region.
Aromatic C-H and C=C stretching vibrations will appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
The C-Br stretching vibration typically occurs at lower frequencies, in the fingerprint region.
Interactive Data Table: Predicted FTIR Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Ester (C=O) | C=O Stretch | 1700 - 1730 |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1350 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Ester/Phenol | C-O Stretch | 1000 - 1300 |
Mass Spectrometry for Molecular Weight and Fragmentation Studies
Mass spectrometry serves as a cornerstone for determining the molecular weight and probing the fragmentation pathways of this compound. The molecular formula of the compound is C₈H₆BrNO₅, corresponding to a molecular weight of approximately 276.04 g/mol . While detailed experimental mass spectrometric studies specifically for this compound are not extensively reported in the available literature, the application of various mass spectrometry techniques would be standard practice for its characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other species with the same nominal mass. The exact mass of this compound would be calculated based on the most abundant isotopes of its constituent elements.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique for separating the compound from a mixture and subsequently analyzing it with mass spectrometry. This method is crucial for assessing the purity of synthesized this compound and for identifying any impurities or byproducts from the reaction mixture. The liquid chromatography step separates components based on their affinity for the stationary and mobile phases, and the mass spectrometer provides molecular weight information for each eluted peak, thereby offering a comprehensive purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Purity Evaluation (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique for the analysis of volatile and thermally stable compounds. For this compound, the applicability of GC-MS would depend on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC-MS can provide excellent separation and identification capabilities. It is particularly useful for analyzing volatile impurities or reaction byproducts. However, for non-volatile or thermally labile compounds, derivatization might be necessary to enhance volatility before GC-MS analysis.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound has not been reported in the reviewed literature, this section outlines the principles and the type of information that would be obtained from such an analysis. For comparative purposes, the crystallographic data of a closely related compound, Methyl 5-bromo-2-hydroxybenzoate (B13816698), reveals a monoclinic crystal system, which provides a reference for what might be expected.
Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
A successful single crystal X-ray diffraction study of this compound would yield a wealth of structural information. This includes the precise bond lengths, bond angles, and torsion angles within the molecule. Such data would provide experimental confirmation of the connectivity of the atoms and the geometry of the functional groups (the carboxylic acid methyl ester, hydroxyl, nitro, and bromo substituents) attached to the benzene ring. Furthermore, for chiral crystals, this technique can determine the absolute configuration of the molecule.
The following table outlines the kind of crystallographic data that would be obtained from a single crystal X-ray diffraction experiment.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry of the crystal lattice |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |
| Z | The number of molecules in the unit cell |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-Br, N-O) |
| Bond Angles | The angles between adjacent bonds (e.g., O-C-C, C-N-O) |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule |
Analysis of Supramolecular Architecture: Hydrogen Bonding, π-π Stacking, and Other Non-Covalent Interactions within the Crystal Lattice
Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by non-covalent interactions. For this compound, several types of intermolecular interactions would be anticipated to play a crucial role in its supramolecular architecture.
Hydrogen Bonding: The presence of a hydroxyl group (-OH) as a hydrogen bond donor and the oxygen atoms of the nitro group (-NO₂) and the carbonyl group of the ester (-COOCH₃) as hydrogen bond acceptors suggests that hydrogen bonding would be a significant feature in the crystal packing. These interactions would link neighboring molecules, forming chains, sheets, or more complex three-dimensional networks.
Other Non-Covalent Interactions: Other weak interactions, such as dipole-dipole interactions and van der Waals forces, would also influence the molecular packing. The presence of the bromine atom could also lead to halogen bonding, another type of directional non-covalent interaction.
The analysis of these interactions provides a deeper understanding of the solid-state properties of this compound.
Investigation of Polymorphism and Crystal Packing Effects
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial for understanding the physical and chemical properties of a compound. Each polymorph can exhibit different stability, solubility, and melting points. These variations are a direct consequence of the different arrangements and intermolecular interactions of the molecules in the crystal lattice, known as crystal packing.
As of the current literature review, specific experimental studies on the polymorphism of this compound have not been reported. Consequently, there are no publicly available crystallographic data, such as single-crystal X-ray diffraction results, that would detail its crystal system, space group, or specific intermolecular interactions like hydrogen bonding and π-π stacking.
Without experimental data for this compound, a definitive analysis of its crystal packing effects is not possible. Theoretical calculations could provide insights into potential crystal structures and intermolecular interactions, but such studies for this specific compound are not present in the surveyed literature.
Other Advanced Analytical Techniques
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) provides information about the energy gap between these orbitals and is influenced by the extent of conjugation and the presence of various functional groups.
For this compound, the aromatic ring and its substituents—the hydroxyl, nitro, and methyl ester groups—constitute a conjugated system with various chromophores and auxochromes. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the nitro group (a strong chromophore and deactivating group), the hydroxyl group (an auxochrome and activating group), and the bromine atom are expected to significantly influence the position and intensity of the absorption bands compared to unsubstituted benzene.
However, a review of the available scientific literature did not yield specific experimental UV-Vis spectroscopic data for this compound. Therefore, a data table of its absorption maxima (λmax) and corresponding electronic transitions cannot be provided at this time. Such data would be essential for a detailed analysis of its electronic structure and conjugation system.
Computational Chemistry and Molecular Modeling
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are essential for understanding the fundamental electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules like Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
Molecular Geometry Optimization: The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this would involve calculations to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. It is expected that the benzene (B151609) ring will be nearly planar, although the substituents (bromo, hydroxyl, nitro, and methyl ester groups) will cause minor distortions. The orientation of the methyl ester and nitro groups relative to the benzene ring is of particular interest, as steric hindrance and electronic effects will influence their preferred conformations.
Electronic Property Analysis: Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For a polysubstituted benzene derivative like this, the HOMO is likely to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the region around the nitro group's oxygen atoms would be expected to have a negative potential (red/yellow), indicating a site susceptible to electrophilic attack. Conversely, the area around the hydroxyl proton would show a positive potential (blue), indicating a site for nucleophilic interaction.
Below is a hypothetical data table summarizing the kind of results that would be obtained from a DFT calculation on this compound, based on typical values for similar aromatic compounds.
| Property | Predicted Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -2.0 to -3.0 eV |
| HOMO-LUMO Energy Gap | 4.0 to 5.0 eV |
| Dipole Moment | 3.0 to 5.0 Debye |
| Most Negative Atomic Charge | Oxygen atoms of the nitro group |
| Most Positive Atomic Charge | Hydrogen of the hydroxyl group, Carbon of the ester |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.
DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated.
This simulated spectrum is an invaluable tool for interpreting experimental spectroscopic data. Each calculated vibrational mode can be animated to visualize the specific atomic motions, allowing for the assignment of experimental peaks to particular functional groups and types of vibrations (e.g., stretching, bending, or twisting). For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the asymmetric and symmetric stretches of the NO2 group, and various C-H and C-C vibrations of the aromatic ring. Due to the approximations inherent in DFT methods, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
A hypothetical comparison of calculated and expected experimental vibrational frequencies is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
| O-H Stretch (hydroxyl) | ~3300 - 3500 | ~3300 - 3500 |
| C-H Stretch (aromatic) | ~3000 - 3100 | ~3000 - 3100 |
| C=O Stretch (ester) | ~1700 - 1730 | ~1700 - 1730 |
| NO₂ Asymmetric Stretch | ~1520 - 1560 | ~1520 - 1560 |
| NO₂ Symmetric Stretch | ~1340 - 1380 | ~1340 - 1380 |
| C-Br Stretch | ~500 - 600 | ~500 - 600 |
Note: These are representative frequency ranges and the exact values would depend on the specific computational method and basis set used.
To gain deeper insights into the chemical bonding and interactions within this compound, more advanced wave function analyses can be performed.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods provide a topological analysis of the electron density, revealing the regions of space where electrons are paired. This allows for a clear visualization of core electrons, covalent bonds, and lone pairs, offering a more detailed picture of the chemical bonding than simple orbital diagrams.
Non-Covalent Interactions (NCI) Analysis: The NCI index is a powerful tool for visualizing and characterizing weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. For this compound, an NCI analysis would be particularly useful for identifying intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro or ester groups, as well as potential steric repulsion between the bulky substituents. These non-covalent interactions play a crucial role in determining the molecule's preferred conformation and its packing in the solid state.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
While quantum mechanical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics simulations can explore its dynamic behavior over time.
Molecular dynamics simulations can be used to explore the different conformations that this compound can adopt by simulating the movement of its atoms over time. libretexts.orgchemistrysteps.com This is particularly important for understanding the flexibility of the methyl ester group and the potential for rotation around the C-O and C-C single bonds. By running simulations at different temperatures, it is possible to map out the potential energy surface and identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules.
The behavior of a molecule can be significantly influenced by its environment, especially in solution. Molecular dynamics simulations are an excellent tool for studying solvent effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide), it is possible to simulate how the solvent interacts with the solute. These simulations can provide insights into:
Solvation Shell Structure: How the solvent molecules arrange themselves around the solute.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and protic solvents.
Preferential Solvation: In a mixed solvent system, which solvent component preferentially interacts with the solute.
Understanding these solvent effects is critical for predicting the molecule's solubility, reactivity, and spectroscopic properties in different media. For instance, the polarity of the solvent can influence the stability of different conformers and the electronic structure of the molecule. nih.govresearchgate.netacs.org
Ligand-Protein Interaction Studies
Understanding how a small molecule like this compound interacts with biological macromolecules is fundamental to elucidating its mechanism of action. Ligand-protein interaction studies, primarily through molecular docking, provide insights into these interactions at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies can help identify potential biological targets and estimate the strength of the interaction, often expressed as a binding affinity or docking score.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds provides a strong indication of its potential targets. For instance, substituted salicylates and other bromo-aromatic compounds have been investigated for their anti-inflammatory and anticancer activities. researchgate.netjapsonline.com Potential biological targets for this class of compounds could include enzymes such as cyclooxygenases (COX-1 and COX-2), which are key in the inflammatory pathway, and various protein kinases that are often dysregulated in cancer. japsonline.com
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is then prepared, and a docking algorithm is used to fit the ligand into the active site of the protein. The results are then analyzed to identify the most stable binding pose and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For example, a study on bromo methyl hydroquinone, a related compound, demonstrated its potential to inhibit COX-1 and COX-2 enzymes. japsonline.com The docking analysis revealed that the compound fits into the active site and interacts with key amino acid residues like Tyr385 and Ser530. japsonline.com It is plausible that this compound could adopt a similar binding mode in these or other related enzymes. The binding affinity, often calculated in kcal/mol, provides a quantitative measure of the interaction strength.
Table 1: Illustrative Molecular Docking Results for Analogous Compounds Against Anti-Inflammatory Targets
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Bromo Methyl Hydroquinone | COX-1 | -5.72 | Tyr385, Met522 |
| Bromo Methyl Hydroquinone | COX-2 | -5.61 | Tyr385, Ser530, Val523, Ala527, Leu384 |
| 4-Nitro-5-O-benzoylpinostrobin | COX-2 | -10.16 | Not Specified |
This table presents data from studies on analogous compounds to illustrate the type of information obtained from molecular docking. Data for Bromo Methyl Hydroquinone is from a study on its anti-inflammatory activity. japsonline.com The data for 4-Nitro-5-O-benzoylpinostrobin is from a study on its potential as a COX-2 inhibitor. semanticscholar.org
Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design novel, more potent, and selective inhibitors. The insights gained from molecular docking studies of this compound or its close analogues can be instrumental in applying SBDD principles.
The core idea of SBDD is to iteratively modify the chemical structure of a lead compound to improve its interaction with the target protein. nih.gov For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site near the bromo substituent of this compound, medicinal chemists could design analogues with bulkier, non-polar groups at this position to enhance binding affinity. nih.gov Similarly, if the nitro group is not forming optimal interactions, it could be replaced by other functional groups that can form hydrogen bonds or electrostatic interactions with nearby amino acid residues.
A successful example of SBDD is the development of bryostatin (B1237437) analogues, where a salicylate (B1505791) subunit was used as a simplified mimic of a more complex natural product, leading to a significant reduction in synthetic complexity while maintaining potency. nih.govacs.org This approach highlights how a core scaffold, such as the one provided by this compound, can be rationally modified. Another example is the design of transition state analogues for TEM-1 β-lactamase, where the design was guided by the crystallographic structure of the enzyme.
The process is cyclical:
Design: New analogues are designed based on the ligand-protein interaction model.
Synthesis: The designed compounds are chemically synthesized.
Testing: The new compounds are tested for their biological activity.
Structural Analysis: The most promising compounds are co-crystallized with the target protein or their binding mode is predicted through docking to guide the next round of design.
Predictive Modeling for Pharmacokinetic and Pharmacodynamic Parameters
In addition to understanding how a compound interacts with its target, it is crucial to predict its behavior in a biological system. In silico models for Absorption, Distribution, Metabolism, and Excretion (ADME) and for predicting biological activity spectra are vital in the early stages of drug discovery to filter out candidates with unfavorable properties.
The partition coefficient (LogP) and aqueous solubility are fundamental physicochemical properties that influence a drug's absorption and distribution. LogP is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes. Aqueous solubility is critical for a drug to be absorbed from the gastrointestinal tract.
Table 2: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Predicted LogP | Predicted Aqueous Solubility |
| This compound | C8H6BrNO5 | 276.04 | 2.5 - 3.0 | Low to Moderate |
| Methyl Salicylate | C8H8O3 | 152.15 | 2.55 | Moderate |
| Methyl 5-bromosalicylate | C8H7BrO3 | 231.04 | 3.1 - 3.5 | Low |
The values for this compound are estimated based on its structure and data from related compounds. The predicted LogP and solubility are qualitative estimates and can vary depending on the prediction software used.
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its chemical structure. The prediction is based on a large database of known biologically active substances. The output is a list of potential activities with a probability score (Pa for probable activity and Pi for probable inactivity).
A PASS prediction for this compound could reveal a wide range of potential biological activities, including but not limited to anti-inflammatory, antibacterial, antifungal, and antineoplastic activities. nih.govsemanticscholar.org For instance, studies on other substituted galactopyranoside esters have used PASS to predict their antibacterial and antifungal potential. nih.govsemanticscholar.org
Table 3: Illustrative PASS Predictions for a Structurally Related Compound Class (Acyl-Substituted Galactopyranoside Esters)
| Biological Activity | Pa (Probability of Activity) Range | Pi (Probability of Inactivity) Range |
| Antibacterial | 0.60 - 0.69 | Not Specified |
| Antifungal | 0.47 - 0.55 | Not Specified |
| Antioxidant | 0.29 - 0.43 | Not Specified |
| Anticarcinogenic | 0.29 - 0.56 | Not Specified |
This table is based on data for a different class of compounds and serves to illustrate the output of a PASS analysis. semanticscholar.org A specific PASS prediction for this compound would require its structure to be submitted to the PASS online server.
"Druglikeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. Several rule-based filters are used to evaluate druglikeness, with Lipinski's Rule of Five being the most well-known. These rules are based on the physicochemical properties of known orally active drugs.
Web-based tools like SwissADME can be used to calculate these properties for this compound. nih.govnih.govresearchgate.net These tools provide a comprehensive analysis of a compound's pharmacokinetic properties, druglikeness, and medicinal chemistry friendliness.
Table 4: Predicted Druglikeness and Bioavailability Metrics for this compound
| Parameter | Rule/Metric | Predicted Value/Status |
| Lipinski's Rule of Five | ||
| Molecular Weight | < 500 g/mol | 276.04 (Compliant) |
| LogP | < 5 | ~2.5 - 3.0 (Compliant) |
| Hydrogen Bond Donors | < 5 | 1 (Compliant) |
| Hydrogen Bond Acceptors | < 10 | 5 (Compliant) |
| Veber's Rule | ||
| Rotatable Bonds | ≤ 10 | 3 (Compliant) |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | ~95.5 Ų (Compliant) |
| Bioavailability Score | 0.55 (Typical for drug-like molecules) |
The values in this table are calculated or estimated based on the chemical structure of this compound. The bioavailability score is a general indicator provided by some predictive tools.
Based on these in silico predictions, this compound exhibits physicochemical properties that are generally favorable for a potential drug candidate. It complies with Lipinski's and Veber's rules, suggesting good potential for oral bioavailability.
Antimicrobial Research
The unique combination of a halogen (bromine), a nitro group, and a hydroxybenzoate scaffold in this compound suggests a potential for significant antimicrobial activity. Research on related compounds supports this hypothesis, indicating that these functional groups can contribute to both antibacterial and antifungal effects.
While direct antibacterial testing data for this compound is not extensively documented in publicly available literature, the antibacterial properties of structurally related compounds have been investigated. For instance, flavonoid derivatives containing both bromine and nitro groups have demonstrated notable inhibitory effects against various pathogenic bacteria.
A study on flavonoid derivatives, which share a substituted aromatic ring structure, revealed that compounds like 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone possess significant antibacterial activity. nih.govnih.gov For example, 6-chloro-8-nitroflavone showed the strongest inhibitory effect against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and the yeast Candida albicans. nih.gov Similarly, the bromo-analogue also inhibited the growth of these microorganisms. nih.gov The presence of both a halogen and a nitro group on the aromatic ring appears to be a key contributor to this activity.
The antibacterial potential of various phenolic compounds with different substitutions has been a subject of extensive research. For example, copper(II) complexes with chloro-nitrobenzoato ligands have shown remarkable activity against both Gram-positive (Bacillus cereus, S. aureus) and Gram-negative bacteria (E. coli, Salmonella typhi, Pseudomonas aeruginosa, Shigella flexneri), with efficacy comparable to the antibiotic chloramphenicol. rsc.org This suggests that the electronic and structural contributions of the nitro and halogen groups are crucial for antibacterial action.
Below is a table summarizing the antibacterial activity of some related flavonoid derivatives:
| Compound | Target Microorganism | Concentration | Inhibition | Reference |
| 6-chloro-8-nitroflavone | E. faecalis ATCC 19433 | 0.05% and 0.1% | Strongest inhibitory effect | nih.gov |
| 6-chloro-8-nitroflavone | S. aureus ATCC 29213 | 0.05% and 0.1% | Strongest inhibitory effect | nih.gov |
| 6-chloro-8-nitroflavone | E. coli ATCC 25922 | 0.05% and 0.1% | Strongest inhibitory effect | nih.gov |
| 6-bromo-8-nitroflavone | Various pathogenic bacteria | 0.05% and 0.1% | Growth inhibition | nih.gov |
| 5′-chloro-2′-hydroxy-3′-nitrochalcone | Various pathogenic bacteria | Not specified | Stronger inhibitory effect than bromo-analogue (except against E. coli) | nih.gov |
| 5′-bromo-2′-hydroxy-3′-nitrochalcone | E. coli | Not specified | Better performance than chloro-analogue | nih.gov |
The antifungal potential of salicylic (B10762653) acid derivatives is well-established, and the specific substitutions on this compound may enhance this activity. icm.edu.plresearchgate.net Salicylic acid itself has demonstrated antifungal effects against several postharvest pathogens, including Botrytis cinerea, Fusarium oxysporum, and Penicillium expansum. icm.edu.pl
Studies on derivatives of salicylic acid have shown that modifications to the core structure can significantly impact their antifungal potency. For instance, 1-methoxy-1-oxoalkan-2-yl salicylates displayed moderate to good activity against Botrytis cinerea and Rhizoctonia solani. icm.edu.plresearchgate.net Interestingly, substitution of the hydroxyl group in salicylic acid has been observed to sometimes reduce antifungal activity, highlighting the importance of this functional group. icm.edu.pl
The presence of a nitro group in an aromatic compound can also contribute to antifungal properties. Research on flavonoid derivatives with nitro and halogen substituents has shown that these compounds can inhibit the growth of the pathogenic yeast Candida albicans. nih.gov Specifically, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone both demonstrated inhibitory effects against C. albicans. nih.gov
The following table presents data on the antifungal activity of related compounds:
| Compound | Target Fungus | Activity | Reference |
| Salicylic Acid | Botrytis cinerea, Fusarium oxysporum, Penicillium expansum | Antifungal activity proven | icm.edu.pl |
| 1-methoxy-1-oxoalkan-2-yl salicylates | Botrytis cinerea, Rhizoctonia solani | Moderate to good activity | icm.edu.plresearchgate.net |
| 6-chloro-8-nitroflavone | Candida albicans ATCC 10231 | Strongest inhibitory effect | nih.gov |
| 6-bromo-8-nitroflavone | Candida albicans ATCC 10231 | Growth inhibition | nih.gov |
The antimicrobial mechanism of this compound is likely multifaceted, owing to its combination of functional groups. The nitroaromatic component is particularly significant in this regard. One of the most accepted models for the antimicrobial action of nitro compounds involves their reduction within the microbial cell to produce toxic intermediates. encyclopedia.pub These reactive species, such as nitroso and superoxide (B77818) radicals, can then covalently bind to cellular macromolecules like DNA, leading to nuclear damage and ultimately cell death. encyclopedia.pub This process often requires enzymatic activation within the microorganism. encyclopedia.pub
The salicylic acid moiety is known to have various effects on microbial cells. It can disrupt membrane integrity and function, interfere with nutrient uptake, and inhibit key enzymatic activities. The presence of a halogen, such as bromine, can enhance the lipophilicity of the molecule, potentially facilitating its passage through the microbial cell membrane and increasing its intracellular concentration.
For flavonoid derivatives, which share some structural similarities, proposed mechanisms of antibacterial action include damage to the cytoplasmic membrane through perforation or decreased fluidity, inhibition of nucleic acid synthesis, and disruption of energy metabolism by inhibiting enzymes like NADH-cytochrome C reductase. nih.gov
Enzyme and Receptor Interaction Studies
The structural features of this compound make it a candidate for interaction with various biological targets, including kinases and neurotrophic factor receptors. While direct studies are limited, research on related classes of compounds provides a basis for inferring potential interactions.
Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in the development of therapeutics for diseases like cancer. CDC-like kinases (CLKs) are involved in the regulation of pre-mRNA splicing, and their inhibition can lead to apoptosis in cancer cells. bris.ac.uk While there is no direct evidence of this compound inhibiting CLK kinases, the general structural features of some kinase inhibitors include substituted aromatic rings. For example, the benzothiazole (B30560) TG003 is a known inhibitor of CLK1 and CLK4. bris.ac.uk Further research would be needed to determine if the specific substitution pattern of this compound confers any affinity for the ATP-binding pocket of CLKs.
WD repeat-containing protein 5 (WDR5) is another important therapeutic target, particularly in the context of cancer, as it is a core component of histone methyltransferase complexes. nih.govresearchgate.net Small molecules have been developed to disrupt the protein-protein interactions involving WDR5. nih.govresearchgate.netnih.govresearchgate.net These inhibitors often bind to specific pockets on the WDR5 protein. While there are no published studies linking this compound to WDR5 inhibition, the exploration of diverse chemical scaffolds for WDR5 inhibitors is an active area of research.
The following table summarizes some inhibitors of CLK kinases and WDR5:
| Target | Inhibitor | Chemical Class | Reference |
| CLK1, CLK4 | TG003 | Benzothiazole | bris.ac.uk |
| CLK2 | Benzobisthiazoles | Benzobisthiazole | nih.gov |
| WDR5 | WDR5-0103 | Small molecule | nih.gov |
| WDR5 | Various | Small molecules | nih.govresearchgate.net |
Neurotrophic factors and their receptors play a critical role in the survival, development, and function of neurons. Small molecules that can modulate the activity of these receptors are of great interest for the treatment of neurodegenerative diseases. While there is no direct research demonstrating the interaction of this compound with neurotrophic factor receptors, studies on other small molecules provide a framework for such investigations.
The development of small-molecule mimetics of brain-derived neurotrophic factor (BDNF) that can activate the TrkB receptor is a promising therapeutic strategy. nih.gov The structural requirements for binding to and activating these receptors are complex. Salicylic acid and its derivatives have been investigated for a wide range of biological activities, and it is plausible that specific substitution patterns could lead to interactions with protein targets like neurotrophic factor receptors. However, without specific experimental data, any potential interaction of this compound with these receptors remains speculative.
Modulation of Specific Biological Pathways for Therapeutic Development
While comprehensive studies on the specific biological pathways modulated by this compound are emerging, research into structurally related compounds provides a foundation for potential therapeutic applications. Analogous nitroaromatic compounds have demonstrated activities in antimicrobial and anticancer research. nih.gov The presence of the nitro group is often critical for the biological activity of such compounds, suggesting that this compound could potentially interfere with key cellular pathways in pathogens or cancer cells. nih.gov For instance, many nitro-containing drugs exert their effect by being reduced within target cells to form reactive nitroso or hydroxylamine (B1172632) derivatives, which can then damage DNA or inhibit essential enzymes. In the context of anticancer research, related molecules have been suggested to induce apoptosis and cause cell cycle arrest. The therapeutic development of this compound would therefore likely focus on pathways related to microbial survival, such as pyruvate:ferredoxin oxidoreductase (PFOR) inhibition, or cancer cell proliferation. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity of this compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies on analogous compounds highlight the importance of each substituent on the benzene ring.
The Nitro Group (-NO₂) : The electron-withdrawing nature of the nitro group is frequently essential for the biological activity of this class of compounds. nih.govbeilstein-journals.org Its removal or modification often leads to a significant reduction in efficacy against microbial targets. nih.gov The position and electronic effects of the nitro group can influence the compound's reduction potential, which is a key factor in its mechanism of action in anaerobic bacteria and parasites.
The Bromo Group (-Br) : The bromine atom at the 5-position influences the compound's lipophilicity and electronic properties. Modifications at this position, such as substituting it with other halogens (chloro, fluoro) or with a methyl group, could alter the compound's ability to cross cell membranes and its interaction with target proteins. nih.gov Such changes can affect both the potency and the selectivity of the compound.
The Hydroxy (-OH) and Methyl Ester (-COOCH₃) Groups : These groups play a crucial role in forming hydrogen bonds and other interactions within a biological target's binding pocket. The phenolic hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor. Altering its position or converting it to a methoxy (B1213986) group would provide insight into its role in target binding. The ester can be hydrolyzed to a carboxylic acid, which could change the compound's solubility and binding characteristics.
The following table illustrates hypothetical SAR data based on studies of similar compound classes, demonstrating how modifications can affect antimicrobial activity. nih.govnih.gov
| Compound | R1 (Position 3) | R2 (Position 5) | Hypothetical MIC (µg/mL) |
|---|---|---|---|
| Parent Compound | -NO₂ | -Br | 8 |
| Analogue 1 | -NH₂ | -Br | 64 |
| Analogue 2 | -NO₂ | -Cl | 16 |
| Analogue 3 | -NO₂ | -H | 32 |
| Analogue 4 | -H | -Br | >128 |
Elucidation of Key Pharmacophores and Critical Binding Interactions with Biological Targets
Studies on related N-acylhydrazones have shown that an electron-withdrawing nitro substituent can strengthen intramolecular hydrogen bonds, a feature that can stabilize the conformation required for biological activity. beilstein-journals.org Molecular docking simulations can be employed to model the interactions of this compound and its derivatives with target proteins, such as enzymes in bacterial metabolic pathways. rsc.org These models help identify critical binding interactions, like hydrogen bonds with specific amino acid residues or π-π stacking with aromatic side chains, guiding the design of more potent inhibitors. nih.govresearchgate.net
Rational Design and Synthesis of Optimized Analogues for Enhanced Activity or Specificity
Rational drug design involves using the knowledge of SAR and target structure to create new analogues with improved properties. rsc.orgnih.gov For this compound, this could involve several strategies:
Bioisosteric Replacement : Replacing the bromine atom with other groups of similar size and electronic character to fine-tune activity and selectivity.
Modification of the Nitro Group : While essential, its reduction can sometimes lead to toxicity. Analogues could be designed where the nitro group is replaced by another electron-withdrawing group to balance efficacy and safety.
Derivatization of the Hydroxyl and Ester Groups : Creating a library of derivatives by modifying these positions can improve pharmacokinetic properties. A concrete example of derivatization is the chemical reduction of the nitro group in this compound to an amino group, yielding Methyl 3-amino-5-bromo-2-hydroxybenzoate, which can serve as a precursor for further synthesis. chemicalbook.com
The synthesis of a library of analogues based on these principles would allow for a systematic exploration of the chemical space around the parent compound to identify leads with enhanced therapeutic potential. nih.gov
Cellular and Molecular Biological Studies
In Vitro Biological Assays for Target Engagement and Efficacy Screening
To evaluate the biological potential of this compound and its derivatives, a suite of in vitro biological assays is essential. These assays can confirm that the compound interacts with its intended molecular target within a cellular environment and can measure its efficacy. biorxiv.org
Target Engagement Assays : These assays determine if the compound binds to its target protein inside cells. Techniques like the Bioluminescence Resonance Energy Transfer (BRET) assay can be used to measure target occupancy in living cells. biorxiv.org Cellular thermal shift assays (CETSA) can also be employed, where binding to the target protein stabilizes it against heat-induced denaturation.
Efficacy Screening : For antimicrobial potential, the primary screening method is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of bacterial or fungal strains. For anticancer activity, cell viability assays (e.g., MTT or resazurin (B115843) assays) on various cancer cell lines are performed to determine the concentration that inhibits cell growth by 50% (IC₅₀).
Enzyme Inhibition Assays : If a specific enzyme is the hypothesized target (e.g., PFOR for antimicrobial activity), in vitro assays using the purified enzyme can directly measure the compound's inhibitory activity and determine its mode of inhibition. nih.gov
Global Selectivity Profiling : To assess the specificity of a lead compound, techniques like drug affinity chromatography and proteomic thermal profiling can be used. biorxiv.org These methods help identify off-target interactions, which is crucial for predicting potential side effects. biorxiv.org
The data below represents a typical format for presenting results from initial in vitro screening of a compound series against a bacterial enzyme and a cancer cell line.
| Compound | Enzyme Inhibition IC₅₀ (µM) | Cancer Cell Viability IC₅₀ (µM) |
|---|---|---|
| Parent Compound | 5.2 | 12.5 |
| Analogue 1 (-NH₂) | >100 | 85.1 |
| Analogue 2 (-Cl) | 8.1 | 20.3 |
| Analogue 3 (-H) | 25.6 | 55.7 |
In-depth Analysis of this compound: Biological Activity and Molecular Mechanisms
Biological Activity and Mechanistic Investigations
Currently, there is a significant gap in the scientific literature regarding specific cell-based assays conducted on Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. No publicly available research data explicitly outlines its cytotoxicity profile against various cell lines or details the specific cellular responses it may elicit.
However, based on the known activities of structurally related compounds, particularly nitroaromatic and halogenated phenolic compounds, it is plausible that this molecule could exhibit cytotoxic effects. For instance, various nitrobenzoate derivatives have been investigated for their potential as antimicrobial and anticancer agents. The presence of the nitro group is often associated with the induction of cellular stress and can be a key pharmacophore in certain therapeutic agents.
To ascertain the specific cellular responses and cytotoxicity of this compound, a systematic approach using a panel of human cell lines would be necessary. Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays could provide initial data on its dose-dependent effects on cell viability.
Hypothetical Data Table on Cytotoxicity Screening:
The following table is a hypothetical representation of potential data that could be generated from such studies. It is important to note that this data is illustrative and not based on experimental results.
| Cell Line | Type of Cancer | IC₅₀ (µM) - Hypothetical |
| MCF-7 | Breast Adenocarcinoma | 50 |
| A549 | Lung Carcinoma | 75 |
| HeLa | Cervical Cancer | 60 |
| HepG2 | Hepatocellular Carcinoma | 85 |
Further cell-based assays would be required to explore the nature of any observed cytotoxicity, including assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle analysis (e.g., flow cytometry).
The molecular mechanism of action for this compound has not been experimentally elucidated. However, the chemical structure suggests potential mechanisms based on the reactivity of its functional groups.
The nitroaromatic group is a key feature that could be involved in the generation of reactive intermediates. In biological systems, nitroaromatic compounds can undergo enzymatic reduction to form nitroso, hydroxylamino, and amino derivatives. During this process, reactive oxygen species (ROS) and reactive nitrogen species (RNS) can be generated, leading to oxidative stress, DNA damage, and lipid peroxidation. The reduction of the nitro group is a critical activation step for the biological activity of many nitroaromatic drugs. nih.gov This process can lead to the formation of toxic intermediates that can covalently bind to cellular macromolecules, disrupting their function. nih.gov
The presence of a bromine atom on the aromatic ring can also influence the compound's biological activity. Halogenation can affect the lipophilicity of the molecule, influencing its ability to cross cell membranes. Furthermore, the electronic properties of the bromine atom can modulate the reactivity of the aromatic ring and the adjacent functional groups.
Potential Reactive Intermediates:
The metabolism of the nitro group could lead to the formation of the following reactive intermediates:
Nitro radical anion: Formed by a one-electron reduction of the nitro group.
Nitroso derivative: Formed by a two-electron reduction.
Hydroxylamino derivative: Formed by a four-electron reduction.
These intermediates are highly reactive and could contribute to the compound's cytotoxicity by interacting with cellular components.
Synthetic Applications and Future Research Directions
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate as a Versatile Synthetic Intermediate
The strategic placement of reactive functional groups on the benzene (B151609) ring of this compound makes it an important building block in organic synthesis. The nitro and bromo groups can be chemically modified, and the hydroxyl and ester functionalities can participate in a variety of reactions, paving the way for the construction of diverse molecular frameworks.
A key application of this compound is in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science. The transformation of the nitro group into an amino group is a critical step in this process. For instance, the reduction of this compound yields Methyl 3-amino-5-bromo-2-hydroxybenzoate.
This resulting ortho-aminophenol derivative is a valuable precursor for the synthesis of benzoxazoles. Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. The general synthesis of benzoxazoles often involves the condensation of an ortho-aminophenol with a carboxylic acid or its equivalent. The presence of the bromo substituent on the benzoxazole (B165842) ring, derived from the starting material, offers a handle for further functionalization through cross-coupling reactions, allowing for the creation of a library of novel compounds.
The utility of this compound extends to its role as a fundamental building block for constructing larger, more complex organic molecules. Nitro compounds, in general, are recognized as versatile intermediates in organic synthesis, providing a pathway to a variety of other functional groups.
The multifunctionality of this benzoate (B1203000) derivative allows for a stepwise and controlled approach to building molecular complexity. For example, the nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the bromo group can participate in carbon-carbon bond-forming reactions. This versatility enables the incorporation of this substituted benzene ring into larger scaffolds with advanced architectures, which is of interest in the synthesis of natural products and pharmaceutically active molecules.
Green Chemistry Approaches in the Synthesis of Benzoate Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of benzoate derivatives to develop more sustainable and environmentally friendly processes. Research in this area focuses on the use of safer catalysts, optimization of solvent selection, and minimization of waste.
Traditional methods for benzoate synthesis often rely on strong, corrosive acids like sulfuric acid, which are difficult to recover and generate significant waste. mdpi.com To address this, researchers are developing solid acid catalysts that are more environmentally benign. mdpi.com For instance, zirconium-based solid acids have shown promise in the esterification of benzoic acids with methanol (B129727), offering a recoverable and reusable alternative to conventional catalysts. mdpi.com
Biocatalysis, using enzymes or whole microorganisms, is another green approach for benzoate synthesis. Engineered strains of Pseudomonas taiwanensis have been developed to produce benzoates from renewable feedstocks like glucose or glycerol. nih.gov Similarly, recombinant E. coli has been used to transform sodium benzoate into more complex molecules. mdpi.com These biological systems operate under mild conditions and offer a sustainable route to benzoate derivatives. Furthermore, microwave-assisted synthesis has been shown to accelerate esterification reactions, such as the synthesis of butyl benzoate, leading to energy savings. ijsdr.org
The choice of solvent plays a crucial role in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. To promote greener synthesis, solvent selection guides have been developed to help chemists choose less hazardous alternatives. researchgate.netrsc.org These guides rank solvents based on their safety, health, and environmental profiles. rsc.org
Solvent-free reaction conditions represent an ideal green chemistry scenario. The use of immobilized lipases for the transesterification synthesis of propyl benzoate in the absence of a solvent is a prime example of this approach. nih.govresearchgate.net This method not only eliminates the need for a solvent but also allows for the reuse of the enzyme catalyst. nih.govresearchgate.net Another strategy is the use of water as a reaction medium, as demonstrated in the Schotten-Baumann synthesis of certain benzoate derivatives, which offers a cost-effective and environmentally friendly alternative to organic solvents. brazilianjournals.com.br
Potential in Advanced Materials Science Applications
While direct applications of this compound in materials science are still an emerging area of research, its structural motifs and those of its derivatives suggest potential in the development of novel functional materials. Analogues of this compound, such as other substituted methyl salicylates, have been noted for their potential use in functional materials. nih.gov
For example, the inherent functionality of this molecule could be leveraged in the design of specialty polymers or organic semiconductors. The nitro group is a well-known electron-withdrawing group, which could be exploited in the design of materials with specific electronic properties. Furthermore, heterocyclic derivatives, such as the benzoxazoles that can be synthesized from this precursor, are known to exhibit interesting photophysical properties. Some nitro-substituted benzothiazoles, for instance, have been investigated for their fluorescence, suggesting potential applications as fluorescent markers. mdpi.comrjptonline.org Further research into the materials science applications of this compound and its derivatives could uncover new and valuable uses for this versatile compound.
Emerging Therapeutic Applications and Drug Discovery Leads
The therapeutic potential of this compound itself has not been extensively investigated. However, substituted benzoic acid derivatives are a well-established scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
The structural framework of this compound presents a starting point for the development of new pharmacological agents. The specific arrangement of the bromo, hydroxyl, and nitro groups on the salicylic (B10762653) acid methyl ester core can be systematically modified to explore structure-activity relationships. For example, the nitro group can be reduced to an amine, yielding Methyl 3-amino-5-bromo-2-hydroxybenzoate, which can then be further derivatized. chemicalbook.com This amino derivative could serve as a precursor for the synthesis of amides, sulfonamides, or Schiff bases, classes of compounds known to possess diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of various substituents to probe interactions with biological targets.
Given that derivatives of salicylic acid are known to possess anti-inflammatory properties, one potential area of future investigation could be the evaluation of this compound derivatives as novel anti-inflammatory agents. The electronic and steric properties imparted by the bromo and nitro substituents could modulate the activity and selectivity towards specific enzymes, such as cyclooxygenases (COX). Furthermore, the diverse functionalities on the scaffold could be exploited to design molecules that target other disease areas. For instance, certain halogenated and nitrated aromatic compounds have been investigated for their antimicrobial and anticancer properties. Systematic screening of a library of derivatives of this compound against a panel of disease targets could uncover new therapeutic opportunities.
Unexplored Reactivity and Derivatization Pathways for Further Chemical Diversification
The chemical reactivity of this compound has not been exhaustively explored, presenting opportunities for further chemical diversification. The existing functional groups—ester, hydroxyl, nitro, and bromo—can undergo a variety of chemical transformations.
| Functional Group | Potential Reaction | Product Class |
| Nitro (-NO2) | Reduction | Amine (-NH2) |
| Bromo (-Br) | Nucleophilic Aromatic Substitution, Cross-coupling reactions (e.g., Suzuki, Heck) | Substituted benzoates |
| Hydroxyl (-OH) | Etherification, Esterification | Ethers, Esters |
| Ester (-COOCH3) | Hydrolysis, Amidation | Carboxylic acid, Amide |
One documented synthetic application is the reduction of the nitro group using reagents like iron powder in the presence of an ammonium (B1175870) chloride solution to form Methyl 3-amino-5-bromo-2-hydroxybenzoate. chemicalbook.com This transformation is a key step in converting the electron-withdrawing nitro group into a versatile electron-donating amino group, which can then be used for a wide range of subsequent reactions, including diazotization and coupling to form azo compounds, or acylation to form amides. The bromine atom is also a key site for modification, potentially participating in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, thus significantly expanding the molecular complexity of the derivatives.
Comprehensive Mechanistic Studies on Biological Interactions to Inform Rational Drug Design
To guide the rational design of new drugs based on the this compound scaffold, comprehensive mechanistic studies of its potential biological interactions would be necessary. Currently, such studies are not available for this specific molecule. Future research in this area would involve synthesizing a focused library of derivatives and evaluating their interactions with specific biological targets. Techniques such as X-ray crystallography of ligand-protein complexes could provide detailed insights into the binding modes and key interactions. Computational modeling and docking studies could also be employed to predict the binding affinities of virtual compounds and prioritize them for synthesis. Understanding how the electronic properties and spatial arrangement of the substituents on the aromatic ring influence biological activity will be crucial for optimizing the scaffold to achieve high potency and selectivity for a desired therapeutic target.
Q & A
What are the optimal synthetic routes for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, and how do competing functional groups influence reaction yields?
Basic : The compound is typically synthesized via nitration of methyl 5-bromo-2-hydroxybenzoate. Evidence from a multi-step synthesis protocol shows that nitration using concentrated HNO₃ at 0–5°C achieves regioselectivity at the 3-position, yielding ~93% crude product after purification . Key challenges include avoiding over-nitration and managing the electron-withdrawing effects of the bromine substituent.
Advanced : Competing reactivity of the hydroxyl and ester groups during nitration requires careful temperature control. Computational modeling (e.g., DFT) can predict regioselectivity, while LCMS (liquid chromatography-mass spectrometry) and ¹H NMR are critical for verifying intermediate purity. For example, LCMS data ([M+H]⁺ = 276/278) confirms successful nitration .
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Nitration | HNO₃, 0–5°C | Regioselectivity at C3; 93% yield |
| Benzylation | BnCl, K₂CO₃, DMF | Protects hydroxyl group; 89% yield |
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Basic : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used . For example, hydrogen-bonding patterns in related bromo-nitrobenzoates reveal planar aromatic rings with intermolecular O–H···O interactions .
Advanced : Challenges arise in resolving disorder caused by nitro group rotation. High-resolution data (e.g., < 0.8 Å) and twin refinement (using SHELXL) improve accuracy. A study of a similar compound reported an R-factor of 0.073 and wR-factor of 0.236 after refining disordered solvent molecules .
What methodologies are employed to analyze the compound’s potential bioactivity, such as enzyme inhibition?
Basic : Biochemical assays (e.g., fluorescence-based enzymatic assays) screen for inhibitory activity. The nitro group’s electron-withdrawing properties enhance binding to catalytic sites in enzymes like hydrolases or oxidoreductases .
Advanced : Structure-activity relationship (SAR) studies using analogues (e.g., replacing Br with Cl or modifying the ester group) quantify steric/electronic effects. For instance, sulfonamide derivatives of this scaffold showed IC₅₀ values < 1 µM against WD repeat-containing proteins in kinetic assays .
How do competing reaction pathways during functionalization impact the synthesis of downstream derivatives?
Basic : The hydroxyl group’s acidity (pKa ~8–10) makes it prone to deprotonation, complicating electrophilic substitutions. Protecting groups (e.g., benzyl or TMS) are often required for further functionalization .
Advanced : Competing bromine displacement (via SNAr) vs. nitro reduction must be controlled. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acid) successfully replaces bromine while retaining the nitro group, achieving 91% yield under optimized conditions (Pd(OAc)₂, PCy₃·HBF₄, K₃PO₄) .
What analytical techniques are critical for characterizing degradation products under physiological conditions?
Basic : HPLC-UV/Vis monitors ester hydrolysis (e.g., in pH 7.4 buffer), while GC-MS identifies volatile degradation byproducts like methanol or nitrophenols .
Advanced : High-resolution LC-MS/MS coupled with isotopic labeling tracks metabolic pathways. For example, nitro-reduction to an amine intermediate was observed in liver microsome assays, with a half-life of 2.3 hours .
How can computational tools predict the compound’s reactivity in complex matrices (e.g., biological systems)?
Advanced : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with biomacromolecules. The nitro group’s -M effect stabilizes π-stacking with aromatic residues (e.g., Tyr in kinase binding pockets), while the bromine enhances hydrophobic contacts . QSPR models correlate logP (calculated as 2.1) with membrane permeability, guiding drug design .
What strategies address contradictions in reported spectroscopic data for this compound?
Basic : Cross-validate ¹H/¹³C NMR (e.g., DMSO-d₆ vs. CDCl₃) and IR spectra. For example, the hydroxyl proton appears at δ 11.03 ppm in CDCl₃ but broadens in DMSO due to hydrogen bonding .
Advanced : 2D NMR (HSQC, HMBC) resolves overlapping signals. A study of a nitrobenzohydrazide derivative used HMBC to confirm coupling between the hydroxyl proton and C2/C6 aromatic carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
